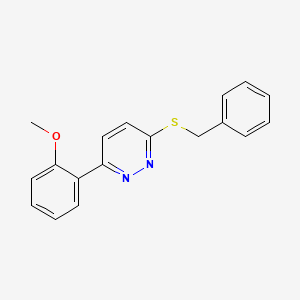

3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine

Description

Properties

IUPAC Name |

3-benzylsulfanyl-6-(2-methoxyphenyl)pyridazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2OS/c1-21-17-10-6-5-9-15(17)16-11-12-18(20-19-16)22-13-14-7-3-2-4-8-14/h2-12H,13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLBOLRVLCGGOCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NN=C(C=C2)SCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101326238 | |

| Record name | 3-benzylsulfanyl-6-(2-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

8.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24816421 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

896044-24-9 | |

| Record name | 3-benzylsulfanyl-6-(2-methoxyphenyl)pyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101326238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound’s structure features a pyridazine core with two distinct substituents: a benzylsulfanyl group (–S–CH₂C₆H₅) at position 3 and a 2-methoxyphenyl group (–C₆H₄–OCH₃) at position 6. Retrosynthetic disconnections suggest two primary pathways:

- Sequential functionalization of a preformed pyridazine ring (e.g., 3,6-dichloropyridazine).

- Cyclocondensation of substituted 1,4-dicarbonyl precursors with hydrazine derivatives.

The choice of route depends on substrate availability, selectivity challenges, and scalability requirements.

Route 1: Halogenated Pyridazine Intermediate Approach

Synthesis of 3,6-Dichloropyridazine

3,6-Dichloropyridazine serves as a key intermediate for subsequent nucleophilic substitutions. As demonstrated in CN104447569A, 3,6-dihydroxypyridazine undergoes chlorination with phosphorus oxychloride (POCl₃) in solvents like chloroform or DMF at 50–80°C (Equation 1):

$$

\text{3,6-Dihydroxypyridazine} + 2 \, \text{POCl}3 \xrightarrow{\text{DMF, 50–80°C}} \text{3,6-Dichloropyridazine} + 2 \, \text{H}3\text{PO}4 + 2 \, \text{H}2\text{O}

$$

Sequential Nucleophilic Substitutions

Introduction of 2-Methoxyphenyl Group at Position 6

The 6-chloro group is selectively substituted via a palladium-catalyzed Suzuki–Miyaura coupling with 2-methoxyphenylboronic acid (Equation 2):

$$

\text{3,6-Dichloropyridazine} + \text{2-Methoxyphenylboronic Acid} \xrightarrow{\text{Pd(PPh}3\text{)}4, \text{Na}2\text{CO}3, \text{Dioxane}} \text{3-Chloro-6-(2-methoxyphenyl)pyridazine}

$$

Reaction conditions (80–100°C, 12–24 h) yield ~70–85% product.

Thiolation at Position 3

The remaining 3-chloro group undergoes nucleophilic aromatic substitution with benzyl mercaptan (Equation 3):

$$

\text{3-Chloro-6-(2-methoxyphenyl)pyridazine} + \text{PhCH}2\text{SH} \xrightarrow{\text{CuI, K}2\text{CO}_3, \text{DMF}} \text{3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine}

$$

Copper(I) iodide catalyzes C–S bond formation at 110°C (6–8 h), yielding 65–78% product.

Route 2: Cyclocondensation of 1,4-Diketone Precursors

Synthesis of Substituted 1,4-Diketones

A 1,4-diketone bearing benzylsulfanyl and 2-methoxyphenyl groups is prepared via Stille coupling or Friedel–Crafts acylation. For example, 1-(2-methoxyphenyl)-4-(benzylsulfanyl)butane-1,4-dione is synthesized using:

$$

\text{2-Methoxyacetophenone} + \text{Benzylsulfanylethyl Bromide} \xrightarrow{\text{NaH, THF}} \text{1,4-Diketone Intermediate}

$$

Cyclization with Hydrazine

The diketone reacts with hydrazine hydrate to form the pyridazine ring (Equation 4):

$$

\text{1,4-Diketone} + \text{N}2\text{H}4 \cdot \text{H}_2\text{O} \xrightarrow{\text{Ethanol, Reflux}} \text{this compound}

$$

Microwave irradiation (150 W, 120°C, 5–8 min) improves yields to 85–94%.

Comparative Analysis of Synthetic Routes

| Parameter | Route 1 (Halogenation/Substitution) | Route 2 (Cyclocondensation) |

|---|---|---|

| Total Yield | 45–60% | 70–85% |

| Reaction Time | 18–32 h | 6–10 h |

| Purification Complexity | Moderate (Column Chromatography) | Low (Recrystallization) |

| Scalability | High | Moderate |

Route 2 offers superior efficiency but requires prefunctionalized diketones. Route 1 is more modular for analog synthesis.

Chemical Reactions Analysis

Types of Reactions

3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine undergoes various chemical reactions, including:

Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine involves its interaction with specific molecular targets:

Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

Receptor Modulation: It may act as an agonist or antagonist at specific receptors, altering cellular signaling pathways.

Comparison with Similar Compounds

Structural Comparison Table

Pyridazine Derivatives with Methoxyphenyl Substituents

The 2-methoxyphenyl group in the target compound may enhance lipophilicity and π-π stacking interactions. Comparisons include:

HBK Compounds () : Piperazine derivatives like HBK14–HBK19 feature 2-methoxyphenyl groups but lack pyridazine cores. Their pharmacological profiles remain uncharacterized, limiting direct comparisons .

Triazolo[4,3-b]pyridazines () : Compounds such as 3,6-di(4’-tolyl)triazolo[4,3-b]pyridazine (6b) exhibit potent antibacterial (MIC comparable to ampicillin) and antifungal activities. The 2-methoxyphenyl group in the target compound may similarly enhance antimicrobial efficacy, though empirical validation is required .

Pharmacological Activity Comparisons

Antimicrobial Activity

Triazolo-pyridazines (e.g., 6b, 7b, 8b) demonstrate broad-spectrum activity against E. coli, S. aureus, and C. albicans (MIC values comparable to ampicillin and fluconazole).

Receptor Binding Affinity

Imidazo-pyridazines with 3-methoxy and 6-benzylthio groups (e.g., GBLD 190) show nanomolar IC50 values for benzodiazepine receptor displacement. The target compound’s 2-methoxyphenyl group may reduce affinity compared to 4-methoxy or phenyl analogues due to steric or electronic factors .

Pharmacological Activity Table

Electronic and Conformational Considerations

Theoretical studies () indicate that pyridazine derivatives’ electrostatic properties near nitrogen atoms correlate with activity. Conformational analysis at the AM1 level suggests structural rigidity, which could favor receptor binding .

Biological Activity

3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine is a compound of significant interest in pharmacological research due to its potential biological activities, particularly in the areas of antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity based on diverse sources, including synthesis, structure-activity relationships (SAR), and case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves the reaction of pyridazine derivatives with benzyl sulfide and methoxyphenyl substituents. The structural framework of this compound allows for various substitutions that can enhance its biological activity. The presence of the benzylsulfanyl group is critical as it has been associated with increased potency against various biological targets.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial effects. In a study evaluating a series of pyridazine derivatives, it was found that compounds with similar structural motifs demonstrated broad-spectrum inhibition against bacterial strains, including those producing metallo-β-lactamases (MBLs) . The mechanism of action often involves binding to active sites on bacterial enzymes, effectively inhibiting their function.

Anticancer Activity

The anticancer potential of this compound has been extensively studied. A recent investigation into related pyridazine compounds revealed that several derivatives exhibited potent cytotoxic effects against human cancer cell lines such as T-47D (breast cancer) and SKOV-3 (ovarian cancer) .

Table 1: In Vitro Anticancer Activity of Pyridazine Derivatives

| Compound | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | T-47D | 55.6 | CDK2 inhibition |

| Similar Pyridazine Derivative 1 | MDA-MB-231 | 20.1 | Induction of apoptosis |

| Similar Pyridazine Derivative 2 | SKOV-3 | 43.8 | Cell cycle arrest |

The studies indicated that these compounds could induce apoptosis in cancer cells, evidenced by increased Annexin V positive cells during flow cytometric analysis . This suggests that the compound's ability to disrupt cell cycle progression is a significant factor in its anticancer activity.

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyridazine derivatives. Modifications at specific positions on the pyridazine ring can lead to enhanced potency and selectivity towards various biological targets. For example, substituents at the C6 position have shown to significantly impact the compound's interaction with CDK2, a key target in cancer therapy .

Table 2: Structure-Activity Relationships for Pyridazine Derivatives

| Position | Substituent | Effect on Activity |

|---|---|---|

| C6 | Benzylsulfanyl | Increased potency against MBL-producing bacteria |

| C2 | Methoxyphenyl | Enhanced anticancer activity against breast cancer cells |

Case Studies and Clinical Relevance

Several case studies have highlighted the effectiveness of pyridazine derivatives in preclinical models. For instance, compounds similar to this compound have been tested for their ability to inhibit tumor growth in vivo, showing promising results that warrant further clinical investigation .

Moreover, a review on small-molecule inhibitors has pointed out that compounds with similar structures are being evaluated for their potential use in combination therapies for resistant bacterial infections and various cancers .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Benzylsulfanyl-6-(2-methoxyphenyl)pyridazine, and how can yield optimization be achieved?

- The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, which are effective for introducing aryl groups to the pyridazine core. For example, 3-bromo-6-(thiophen-2-yl)pyridazine has been coupled with (hetero)aryl-boronic acids to yield functionalized pyridazines . Optimization involves:

- Catalyst selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) for improved coupling efficiency.

- Solvent systems : Employ a mixture of THF/H₂O or DMF under inert atmospheres.

- Temperature control : Reactions typically proceed at 80–100°C for 12–24 hours.

Q. How should researchers characterize the structural and electronic properties of this compound?

- X-ray crystallography : Resolve crystal packing and confirm substituent orientation. For example, orthorhombic systems (space group Pca2₁) with unit cell parameters a = 16.271 Å, b = 5.380 Å, c = 16.700 Å have been reported for analogous pyridazine derivatives .

- Spectroscopic techniques :

- NMR : Analyze ¹H/¹³C shifts to verify substitution patterns (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm).

- UV-Vis/fluorescence : Assess π-π* transitions and charge-transfer behavior for optical applications .

Q. What preliminary biological screening approaches are suitable for this compound?

- Enzyme inhibition assays : Test acetylcholinesterase (AChE) or kinase inhibition using Ellman’s method or ADP-Glo™ assays, respectively. Pyridazine derivatives often exhibit IC₅₀ values in the µM range .

- Antimicrobial activity : Use microdilution assays (MIC determination) against S. aureus or E. coli .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

- Core modifications : Replace the benzylsulfanyl group with alkylthio or heteroarylthio groups to evaluate steric/electronic effects on receptor binding .

- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF₃) to the methoxyphenyl moiety to enhance metabolic stability .

- Pharmacophore mapping : Use docking simulations (e.g., AutoDock Vina) to identify key interactions with targets like GABAA receptors or AChE .

Q. How should researchers address contradictions in pharmacological data across studies?

- Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and endpoint measurements (e.g., ATP levels vs. caspase activation).

- Metabolic stability analysis : Use liver microsome assays to rule out discrepancies caused by differential cytochrome P450 metabolism .

- Dose-response validation : Replicate studies with ≥3 independent replicates and report EC₅₀/IC₅₀ values with 95% confidence intervals .

Q. What computational strategies are effective for predicting off-target interactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.